

An In-depth Technical Guide to 3-Amino-2,4,6-triiodobenzoic Acid

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Compound of Interest

Compound Name: 3-Amino-2,4,6-triiodobenzoic acid

Cat. No.: B041005

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This technical guide provides a comprehensive overview of **3-Amino-2,4,6-triiodobenzoic acid**, a key compound in pharmaceutical research and development. The document details its chemical properties, a thorough experimental protocol for its synthesis, and insights into its potential biological mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

3-Amino-2,4,6-triiodobenzoic acid is a substituted aromatic compound with the following key characteristics:

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ I ₃ NO ₂	[1] [2] [3]
Molecular Weight	514.83 g/mol	[1] [2] [4]
CAS Number	3119-15-1	[1] [2] [3]
Appearance	Light yellow to tan powder	[2]
IUPAC Name	3-amino-2,4,6-triiodobenzoic acid	[1] [4]
Melting Point	197-199 °C	

Experimental Protocols: Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

The following protocol outlines a representative method for the synthesis of **3-Amino-2,4,6-triiodobenzoic acid** via the iodination of m-aminobenzoic acid.^[2]

Materials and Reagents:

- m-Aminobenzoic acid
- 30% Hydrochloric acid (HCl)
- Iodine monochloride (ICl) solution
- 20% Sodium chloride (NaCl) solution
- Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- 40% Sodium hydroxide (NaOH) solution
- Activated carbon
- Deionized water

Procedure:

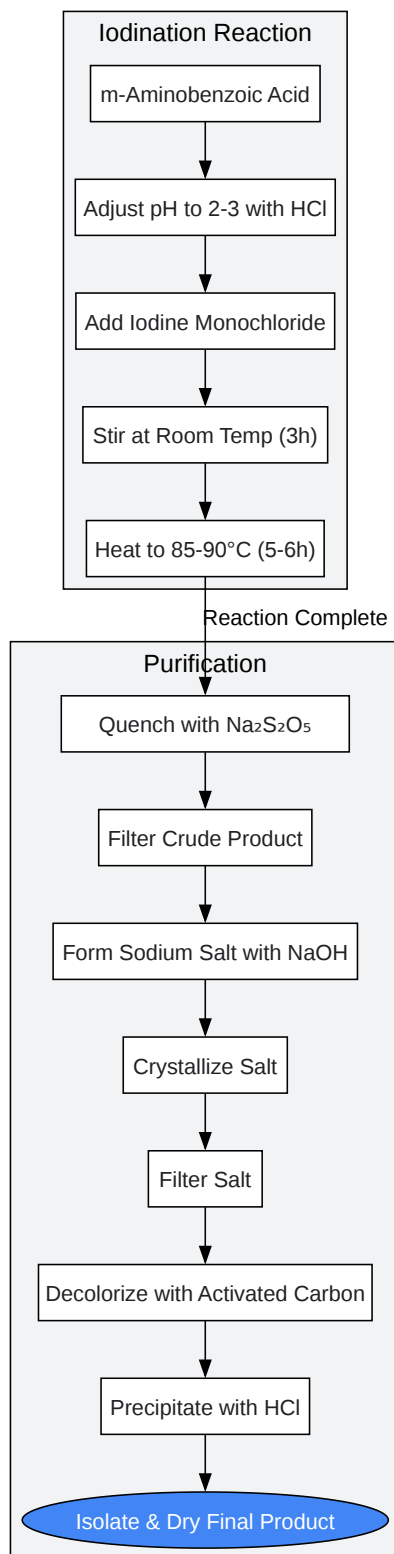
- Initial Reaction Setup:
 - Charge a suitable reaction vessel with m-aminobenzoic acid.
 - Adjust the pH of the mixture to 2-3 by adding 30% hydrochloric acid.
 - To this acidic mixture, add a solution of iodine monochloride in 20% sodium chloride.
- Iodination Reaction:
 - Stir the reaction mixture at room temperature for 3 hours.
 - Slowly increase the temperature of the mixture to 85-90°C.

- Maintain this temperature for 5-6 hours. The reaction is considered complete when the melting point of a solid sample exceeds 180°C.
- Quenching and Crude Product Isolation:
 - Upon completion of the reaction, add a sufficient amount of sodium metabisulfite to quench any free iodine.
 - Filter the resulting suspension and wash the filter cake thoroughly with water to obtain the crude **3-Amino-2,4,6-triiodobenzoic acid**.
- Purification via Salt Formation:
 - Transfer the crude product to a clean vessel and add 40% sodium hydroxide solution and water to form the sodium salt.
 - Heat the mixture to 60°C to ensure complete dissolution.
 - Allow the solution to cool to below 25°C to crystallize the sodium salt.
 - Filter the solution to collect the lavender, scale-like crystals of the sodium salt of the product.
- Final Product Isolation and Decolorization:
 - Dissolve the collected crystals in 5-6 times their volume of water and heat to 60-70°C.
 - Add 2% activated carbon to the solution for decolorization and filter the hot solution.
 - Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the purified **3-Amino-2,4,6-triiodobenzoic acid**.
 - Isolate the final product by filtration, wash the filter cake with water, and dry to yield the purified compound.

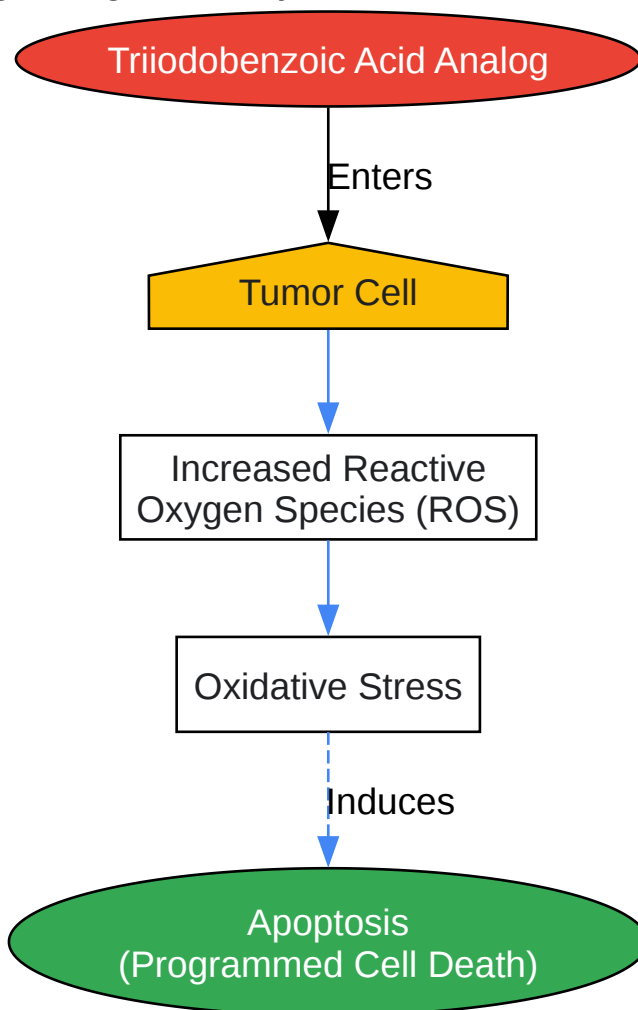
Visualized Workflows and Pathways

To further elucidate the experimental and biological aspects of **3-Amino-2,4,6-triiodobenzoic acid**, the following diagrams are provided.

Experimental Workflow for Synthesis



Proposed Signaling Pathway for Triiodobenzoic Acid Analogs



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